8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline
Description
Properties
IUPAC Name |
8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-5-15-12-9-4-8(13)2-3-11(9)14-6-10(7)12/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSVAQANKLBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C3C=C(C=CC3=NC=C12)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-chloro-2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and chlorination steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or tetrahydrofuran, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Biological Applications
The compound has been investigated for its potential biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,2-c]quinoline exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin in some cases .
Anticancer Properties
8-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline has also been evaluated for anticancer activity. In vitro studies have revealed that specific derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure–activity relationship suggests that modifications at specific positions can enhance anticancer efficacy .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Certain derivatives have been tested for their ability to inhibit cytokine release and reduce inflammation in cellular models, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have highlighted the effectiveness of 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline in various contexts:
- Antileishmanial Activity : A study demonstrated that a derivative exhibited significant inhibition of Leishmania parasites in infected mice models, showcasing its potential in treating parasitic infections .
- In Vitro Pharmacokinetics : Research evaluating the pharmacokinetic properties indicated stability in simulated gastric and intestinal fluids, suggesting good bioavailability potential for therapeutic applications .
Mechanism of Action
The mechanism of action of 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Thieno[3,2-c]quinoline Derivatives
Thieno[3,2-c]quinolines, such as methyl 6,8-diarylthieno[3,2-c]quinoline-2-carboxylates, share a sulfur-containing fused ring system. These compounds are synthesized via Suzuki-Miyaura cross-coupling, yielding derivatives with potent cytotoxicity against MCF-7 breast cancer cells (LC50 values comparable to nocodazole) . In contrast, 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline lacks the thiophene ring but retains similar substituent-driven bioactivity.
Indolo[3,2-c]quinoline Derivatives
Indolo[3,2-c]quinolines, like 8-chloro-5-methyl-5H-indolo[3,2-c]quinoline (CMIQ), exhibit photophysical modulation and anticancer properties. CMIQ’s chlorine and methyl groups mirror the substituents in the target compound, suggesting shared mechanisms in cytotoxicity . Methylation at nitrogen (e.g., N-11 in 6-amino-11-methyl-indolo[3,2-c]quinoline) enhances cytotoxicity by 2–10-fold in leukemia and colon cancer models, highlighting the importance of substituent positioning .
Pyrrolo[3,2-c]quinoline Derivatives with Modified Cores
- 2,3-Dihydro-1H-pyrrolo[3,2-c]quinolines: Saturation of the pyrrole ring (e.g., compounds 3a and 5a) reduces Kv2.1 inhibitory activity (IC50 ~10 μM), indicating that aromaticity is critical for potency .
- 1H-Pyrrolo[3,2-c]quinoline-5-carbonitrile (14): Substitution with a 3-chlorophenylsulfonyl group and pyrrolidine amino side chain confers high 5-HT4 receptor affinity (Ki = 3 nM), demonstrating the scaffold’s adaptability to diverse targets .
Table 1: Cytotoxicity and Receptor Binding of Selected Derivatives
| Compound | Substituents | Biological Activity | IC50/LC50/Ki | Reference |
|---|---|---|---|---|
| 8-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline | 8-Cl, 3-CH3 | Hypothesized anticancer activity | Not reported | [7], [12] |
| CMIQ (Indolo[3,2-c]quinoline) | 8-Cl, 5-CH3 | Anticancer (cryptosanguinolentine) | Not reported | [12] |
| Methyl 6,8-diarylthieno[3,2-c]quinoline-2-carboxylate | 6,8-aryl, 2-COOCH3 | Cytotoxicity (MCF-7) | LC50 ≈ nocodazole | [3] |
| 1H-Pyrrolo[3,2-c]quinoline-5-carbonitrile (14) | 3-Cl-C6H4SO2, pyrrolidine | 5-HT4 receptor binding | Ki = 3 nM | [9] |
| 2,3-Dihydro-1H-pyrrolo[3,2-c]quinoline (3a) | Saturated pyrrole ring | Kv2.1 inhibition | IC50 = 10.2 μM | [15] |
Key Findings:
- Synthetic Flexibility : Suzuki-Miyaura cross-coupling and cycloaddition reactions enable diverse substitution patterns, optimizing bioactivity .
Structural Data and Crystallography
Crystal structures of pyrrolo[3,2-c]quinolines are rare. The Cambridge Database includes only one pyrrolo[2,3-h]quinoline derivative, emphasizing the need for further structural studies on 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline .
Biological Activity
8-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular formula of 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline is C10H8ClN3. It features a pyrroloquinoline framework that has shown promise in various biological assays. The compound can be synthesized through several methods, including microwave-assisted multi-step synthesis, which enhances efficiency and yields of the desired derivatives .
Biological Activity
The biological activities of 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline include:
- Anticancer Activity : Research indicates that derivatives of pyrrolo[3,2-c]quinoline exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells . The structure-activity relationship (SAR) suggests that modifications at specific positions enhance anticancer efficacy .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting cytokine release and TNF-α production in human peripheral blood mononuclear cells (hPBMC) assays. This activity is crucial for developing treatments for inflammatory diseases .
- Enzyme Inhibition : It has been reported as a selective inhibitor of kynurenine-3-hydroxylase (KYN), an enzyme involved in tryptophan metabolism. This inhibition may have implications for neurodegenerative diseases and mood disorders .
The mechanisms by which 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline exerts its biological effects include:
- Enzyme Interaction : The compound's ability to bind to specific enzymes and receptors through hydrogen bonding and dipole interactions is critical for its pharmacological activity. For example, it interacts with the MAO-B enzyme, impacting neurotransmitter metabolism .
- Cellular Pathways : It affects multiple biochemical pathways, influencing processes such as apoptosis and inflammatory responses. The presence of the pyrroloquinoline core enhances its affinity for various biological targets, contributing to its therapeutic potential .
Case Studies
Several studies highlight the efficacy of 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline:
- Study on Anticancer Activity : A series of pyrano[3,2-c]quinoline analogues were synthesized and screened for anticancer effects. Compounds similar to 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline showed significant cytotoxicity against various cancer cell lines, indicating the potential for further development as anticancer agents .
- Anti-inflammatory Research : In a study evaluating anti-inflammatory properties, derivatives demonstrated significant inhibition of cytokine production in vitro. The results support further exploration into their use for treating inflammatory conditions .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic methodologies for 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline?
The compound can be synthesized via Tosylmethylisocyanide (TOSMIC) reactions, as demonstrated in the preparation of structurally similar 8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-2H-pyrrolo[3,4-c]quinoline. Key steps include heating intermediates (e.g., 16b) with N-methylpiperazine at 130°C, followed by extraction with ethyl acetate and purification via aluminum oxide column chromatography . Microwave-assisted Leimgruber-Batcho reactions are also viable for pyrroloquinoline synthesis, enabling accelerated indole formation under Lewis acid catalysis . Post-synthetic modifications, such as catalytic hydrogenation or sulfonylation (e.g., using aryl/heteroaryl sulfonyl chlorides), further diversify the scaffold .
Q. How is 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline characterized structurally and chemically?
Characterization relies on:
- 1H/13C NMR : Distinct signals for substituents (e.g., N-CH3 at δ 3.7–3.8 ppm, aromatic protons at δ 6.8–8.5 ppm) and regiochemistry verification .
- Melting point analysis : Typical ranges of 190–225°C for crystalline derivatives .
- IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
- Chromatographic purity : HPLC or TLC validates >90% purity, essential for pharmacological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline derivatives?
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates during cyclization .
- Catalyst screening : Lewis acids (e.g., InCl₃) or bases (e.g., triethylamine) improve regioselectivity in heterocycle formation .
- Microwave irradiation : Reduces reaction times from hours to minutes (e.g., Leimgruber-Batcho indole synthesis) .
- Purification : Gradient column chromatography (e.g., ethyl acetate/hexane) resolves closely eluting isomers .
Q. What strategies resolve contradictions in spectroscopic data for pyrroloquinoline derivatives?
- Cross-validation : Compare NMR data across synthetic routes. For example, discrepancies in aromatic proton shifts may arise from substituent electronic effects, which can be modeled computationally .
- X-ray crystallography : Resolves ambiguous regiochemistry, as shown for 2-chloro-8-methyl-3-[(pyrimidin-4-yl-oxy)methyl]quinoline, where crystal packing confirmed the spatial arrangement of substituents .
- Isotopic labeling : 13C or 15N labeling clarifies ambiguous coupling patterns in crowded spectral regions .
Q. How are 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline derivatives evaluated for biological activity?
- Receptor binding assays : For 5-HT6 receptor antagonists, competitive radioligand displacement (e.g., using [³H]-LSD) quantifies Ki values, with derivatives showing IC50 values in the nanomolar range .
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., sulfonyl groups, piperazine rings) identifies pharmacophores. For example, 4-(pyrrolidin-3-ylamino) derivatives exhibit enhanced selectivity over 5-HT2A receptors .
- ADMET profiling : Microsomal stability assays and Caco-2 permeability models predict pharmacokinetic behavior .
Methodological Considerations
Q. What precautions are critical during the synthesis of halogenated pyrroloquinolines?
- Chlorine handling : Use Schlenk lines or gloveboxes to prevent moisture-sensitive intermediates (e.g., 2-chloro-3-vinylquinolines) from hydrolyzing .
- Toxic byproducts : Monitor for genotoxic impurities (e.g., aryl chlorides) via LC-MS and implement quenching protocols (e.g., sodium thiosulfate washes) .
- Thermal hazards : Exothermic steps (e.g., LiAlH4 reductions) require controlled addition and cooling to 0°C .
Q. How can computational tools aid in designing novel pyrroloquinoline analogs?
- Docking studies : Molecular dynamics simulations predict binding poses in target proteins (e.g., 5-HT6 receptor homology models) .
- DFT calculations : Optimize reaction pathways for challenging steps (e.g., cyclization barriers in TosMIC reactions) .
- QSAR models : Machine learning algorithms correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
